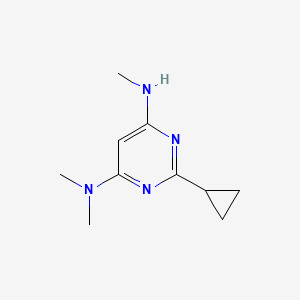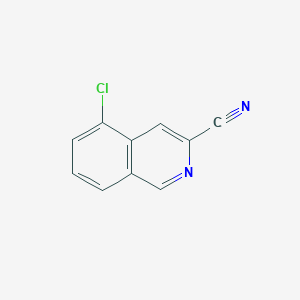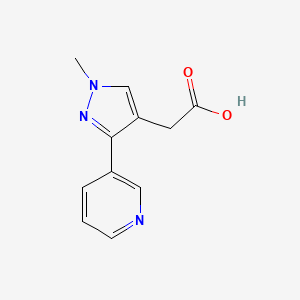
2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine
Overview
Description
2-Cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine (2-CPTPD) is a synthetic organic compound composed of a cyclopropyl group attached to a pyrimidine ring. It is a new class of small molecule that has recently been studied for its potential applications in various scientific research fields. 2-CPTPD has been found to possess unique chemical and physical properties, which make it an attractive candidate for use in various laboratory experiments. The purpose of
Scientific Research Applications
Cyclopropane Derivatives in Organic Synthesis
Cyclopropane rings, like the one in "2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine," are pivotal in drug development due to their unique reactivity and ability to enhance pharmacokinetic properties. The oxidation of cyclopropane derivatives is a key synthetic route for introducing functional groups adjacent to cyclopropane, facilitating further derivatization and enhancing molecular diversity. This method is crucial for synthesizing complex molecules with potential pharmaceutical applications, as it allows for the efficient introduction of carbonyl groups into cyclopropane-containing compounds, enabling further synthetic transformations (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Structural Diversity and Biological Activity
The structural motif present in "2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine" is reminiscent of nitrogen heterocycles, which are core structures in many pharmaceuticals. An analysis of FDA-approved drugs shows that nitrogen heterocycles are prevalent, underscoring their importance in medicinal chemistry. The diversity in substitution patterns and ring sizes among these heterocycles offers a vast landscape for drug discovery and development, highlighting the potential of compounds like "2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine" to serve as scaffolds for developing new therapeutic agents (Vitaku, Smith, & Njardarson, 2014).
Application in Hybrid Catalysts
The integration of cyclopropane rings and nitrogen heterocycles in catalysis has shown promising results. Hybrid catalysts utilizing these structural motifs have been applied in synthesizing bioactive molecules, including pyranopyrimidine derivatives, which are crucial in medicinal chemistry. The use of hybrid catalysts in the synthesis of such compounds demonstrates the potential of "2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine" and related structures in facilitating complex chemical transformations, thus contributing to the development of novel pharmaceuticals (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
2-cyclopropyl-4-N,4-N,6-N-trimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-6-9(14(2)3)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIVDFRHGLYTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)
![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
